Cgp 43182

Descripción

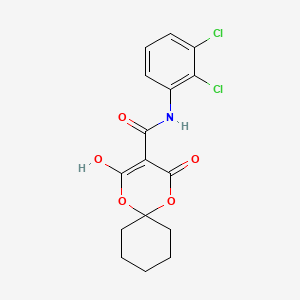

Structure

3D Structure

Propiedades

IUPAC Name |

N-(2,3-dichlorophenyl)-2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-ene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO5/c17-9-5-4-6-10(12(9)18)19-13(20)11-14(21)23-16(24-15(11)22)7-2-1-3-8-16/h4-6,21H,1-3,7-8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXVYLXVMKLSOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC(=C(C(=O)O2)C(=O)NC3=C(C(=CC=C3)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164535 | |

| Record name | Cgp 43182 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150379-37-6 | |

| Record name | Cgp 43182 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150379376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cgp 43182 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

CGP 43182: A Mechanistic Exploration of its Inhibitory Effects on COX-2 and VEGF Gene Expression

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the carboxamide compound CGP 43182 and its role in modulating the gene expression of Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor (VEGF). We delve into the molecular underpinnings of CGP 43182's mechanism, focusing on its established function as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This guide will elucidate the causal chain from NF-κB inhibition to the subsequent repression of COX-2 and VEGF, two critical mediators of inflammation and angiogenesis. Designed for researchers and drug development professionals, this document synthesizes mechanistic insights with detailed, field-proven experimental protocols to enable the rigorous investigation of CGP 43182's effects in a laboratory setting.

Introduction: The Significance of COX-2 and VEGF in Cellular Pathology

Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor (VEGF) are inducible genes that play pivotal roles in a multitude of physiological and pathological processes.

-

Cyclooxygenase-2 (COX-2): Unlike the constitutively expressed COX-1 isoform, COX-2 is rapidly upregulated in response to inflammatory stimuli, cytokines, and mitogens.[1] It is the rate-limiting enzyme in the conversion of arachidonic acid to prostanoids, such as prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever.[2] The induction of COX-2 is strongly associated with inflammatory diseases and the progression of various cancers.[3][4][5]

-

Vascular Endothelial Growth Factor (VEGF): VEGF is a potent signaling protein that stimulates vasculogenesis and angiogenesis—the formation of new blood vessels. While essential for embryonic development and wound healing, the upregulation of VEGF is a hallmark of solid tumor growth, providing tumors with the necessary blood supply for expansion and metastasis.[6] VEGF expression is often triggered by microenvironmental factors such as hypoxia.[6]

Given their central roles in inflammation and tumorigenesis, both COX-2 and VEGF are high-value targets for therapeutic intervention. Understanding the signaling pathways that regulate their expression is therefore of paramount importance.

CGP 43182: Mechanism of Action

CGP 43182 is a carboxamide compound identified as an inhibitor of secretory phopholipase A2 and, more critically for this context, an inhibitor of the NF-κB signaling pathway.[7] Its inhibitory action is central to its ability to suppress the expression of downstream inflammatory and angiogenic genes.

The NF-κB Signaling Pathway: A Master Regulator

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of genes involved in inflammation, immunity, and cell survival.[8][9] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins.[10][11] Upon stimulation by signals like inflammatory cytokines (e.g., TNF-α, IL-1β) or hypoxia, the IκB kinase (IKK) complex is activated.[8][10] IKK phosphorylates IκB, tagging it for ubiquitination and proteasomal degradation. This frees the NF-κB dimer to translocate to the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and initiate transcription.[11] Both COX-2 and VEGF are well-established downstream targets of the NF-κB pathway.[3][4][12]

CGP 43182's Impact on the COX-2/VEGF Axis

Research demonstrates that CGP 43182 effectively represses both COX-2 and VEGF gene expression, particularly under hypoxic conditions which are known to induce both genes.[7] The primary mechanism for this repression is the targeted inhibition of NF-κB's ability to bind to DNA.[7]

A key study in monkey choroidal endothelial cells under hypoxic stress revealed the following sequence of events:

-

Hypoxia rapidly activates both Hypoxia-Inducible Factor-1 (HIF-1) and NF-κB.[7]

-

The activation and DNA binding of these transcription factors precede the upregulation of COX-2 mRNA.[7]

-

The increase in VEGF expression consistently lags behind the induction of COX-2.[7]

-

Treatment with CGP 43182 was found to inhibit NF-κB-DNA binding, which in turn suppressed the expression of COX-2 and VEGF, and reduced the release of the COX-2 product, PGE2.[7]

This evidence supports a model where VEGF expression is regulated through a dual-mechanism: a direct pathway mediated by HIF-1 and an indirect, NF-κB-dependent pathway that involves the induction of COX-2 and subsequent production of prostaglandins.[7] CGP 43182 specifically disrupts the latter pathway.

Experimental Validation: Protocols and Methodologies

To investigate the effect of CGP 43182 on COX-2 and VEGF expression, a series of well-controlled in vitro experiments are required. The following protocols provide a robust framework for such a study.

General Experimental Workflow

The overall process involves culturing an appropriate cell line, treating the cells with CGP 43182 (with and without a stimulus like hypoxia), and then harvesting the cells for gene and protein expression analysis.

Cell Culture Protocol

Causality: The choice of cell line is critical. Endothelial cells (e.g., HUVEC or monkey choroidal RF/6A cells as used in the foundational study[7]) or relevant cancer cell lines known to express COX-2 and VEGF (e.g., human gastric cancer AGS cells[3]) are appropriate. The protocol ensures cells are healthy and in a logarithmic growth phase before experimentation to ensure reproducibility.[13][14]

Methodology:

-

Thawing Cells: Rapidly thaw a cryovial of cells in a 37°C water bath.[15][16] Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

Initial Culture: Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in fresh medium. Transfer to an appropriate culture flask (e.g., T-75).

-

Incubation: Culture cells at 37°C in a humidified incubator with 5% CO₂.[16]

-

Passaging: When cells reach 70-90% confluency, passage them.[16]

-

Aspirate the medium and wash the cell monolayer once with sterile PBS.

-

Add a minimal volume of a detachment agent (e.g., 0.25% Trypsin-EDTA) and incubate at 37°C for 3-5 minutes until cells detach.[15]

-

Neutralize the trypsin with complete growth medium and collect the cell suspension.

-

Centrifuge and resuspend in fresh medium for counting and seeding into new flasks or experimental plates.

-

Quantitative Real-Time PCR (qRT-PCR) Protocol

Causality: qRT-PCR is the gold standard for quantifying gene expression at the mRNA level.[17] This protocol is designed to minimize variability and ensure accuracy. Key steps include DNase treatment to remove contaminating genomic DNA which could lead to false positives, and normalization to a stably expressed reference gene (e.g., GAPDH, ACTB) to control for variations in RNA input and reverse transcription efficiency.[17][18]

Methodology:

-

RNA Extraction:

-

Following cell treatment and harvesting, lyse cells directly in the culture plate using a lysis buffer (e.g., Buffer RLT from a Qiagen RNeasy kit).[18]

-

Isolate total RNA using a column-based kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's protocol.[18]

-

Perform an on-column DNase I digestion to eliminate genomic DNA contamination.[17][19]

-

Elute RNA in RNase-free water.

-

-

RNA Quantification and Quality Control:

-

Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for an A260/A280 ratio of ~2.0 and an A260/A230 ratio >1.8.[17]

-

-

cDNA Synthesis (Reverse Transcription):

-

In a sterile PCR tube, combine 1 µg of total RNA, 1 µL of oligo(dT) or random hexamer primers, and 1 µL of dNTP mix. Adjust volume with RNase-free water.[20]

-

Incubate at 65°C for 5 minutes, then chill on ice.

-

Add 4 µL of 5X First-Strand Buffer, 1 µL of 0.1 M DTT, and 1 µL of a reverse transcriptase (e.g., SuperScript III).[20]

-

Incubate at 50°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes.[20]

-

The resulting cDNA can be stored at -20°C.

-

-

Real-Time PCR:

-

Prepare a master mix for each gene of interest (COX-2, VEGF) and a reference gene. The mix should contain a SYBR Green-based qPCR master mix, forward and reverse primers (10 µM stock), and PCR-grade water.[21]

-

Aliquot the master mix into a 96-well qPCR plate.

-

Add diluted cDNA (e.g., 1-5 µL) to the appropriate wells. Include no-template controls (NTC) for each primer set.[21]

-

Run the plate on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[19]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each reaction.

-

Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the reference gene (ΔCt = Ct_target - Ct_reference) and then normalize to the control condition (ΔΔCt = ΔCt_treated - ΔCt_control).

-

The fold change in expression is calculated as 2^(-ΔΔCt).

-

Western Blot Protocol

Causality: Western blotting allows for the detection and relative quantification of specific proteins, confirming that changes in mRNA levels translate to changes in protein expression.[22] Accurate total protein quantification before loading is mandatory to ensure that observed differences in band intensity are due to biological changes, not loading errors.[23][24] A loading control (e.g., β-actin, GAPDH) is used to verify equal loading across lanes.

Methodology:

-

Protein Extraction (Lysis):

-

After treatment, wash cells with ice-cold PBS.

-

Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the plate.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant, which contains the total protein extract.[24]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[24] This is a self-validating step to ensure equal loading.

-

-

Sample Preparation:

-

Based on the quantification, dilute each sample to the same concentration.

-

Add Laemmli sample buffer (containing SDS and a reducing agent) to each sample and boil at 95-100°C for 5 minutes to denature the proteins.

-

-

Gel Electrophoresis (SDS-PAGE):

-

Load equal amounts of total protein (e.g., 20-30 µg) per lane into a polyacrylamide gel.[22] Include a molecular weight marker.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[25]

-

Incubate the membrane with a primary antibody specific for COX-2 or VEGF overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[25]

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[25]

-

-

Analysis:

-

Quantify band intensity using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the target protein band to the corresponding loading control band in the same lane.

-

Data Presentation and Interpretation

Quantitative data from qRT-PCR and Western blot experiments should be summarized in a clear, tabular format for easy comparison and interpretation.

Table 1: Hypothetical qRT-PCR Data Summary

| Treatment Group | Target Gene | Avg. ΔΔCt | Fold Change (2⁻ΔΔCt) | Std. Deviation |

| Control | COX-2 | 0.00 | 1.00 | 0.12 |

| Control | VEGF | 0.00 | 1.00 | 0.15 |

| Hypoxia (1% O₂) | COX-2 | -2.32 | 5.00 | 0.45 |

| Hypoxia (1% O₂) | VEGF | -1.58 | 3.00 | 0.33 |

| Hypoxia + CGP 43182 | COX-2 | -0.26 | 1.20 | 0.18 |

| Hypoxia + CGP 43182 | VEGF | -0.49 | 1.40 | 0.21 |

| Data are expressed as mean fold change relative to the control group, normalized to a reference gene. n=3 biological replicates. |

Table 2: Hypothetical Western Blot Densitometry Summary

| Treatment Group | Target Protein | Relative Band Intensity (Normalized to Loading Control) | Std. Deviation |

| Control | COX-2 | 1.00 | 0.09 |

| Control | VEGF | 1.00 | 0.11 |

| Hypoxia (1% O₂) | COX-2 | 4.50 | 0.38 |

| Hypoxia (1% O₂) | VEGF | 2.85 | 0.29 |

| Hypoxia + CGP 43182 | COX-2 | 1.35 | 0.15 |

| Hypoxia + CGP 43182 | VEGF | 1.25 | 0.13 |

| Data are expressed as mean relative intensity units, normalized to the control group. n=3 biological replicates. |

Conclusion

CGP 43182 presents a clear mechanism for the repression of COX-2 and VEGF gene expression through the targeted inhibition of the NF-κB signaling pathway.[7] This action disrupts a critical axis involved in inflammation and angiogenesis, highlighting its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a validated framework for researchers to further explore and confirm these effects. By combining a deep mechanistic understanding with rigorous, well-controlled experimental design, the scientific community can continue to elucidate the full therapeutic potential of compounds like CGP 43182.

References

-

Hypoxia-Induced COX-2 and VEGF Gene Expression in Retinal Cells: Repression by CGP43182. Investigative Ophthalmology & Visual Science.[Link]

-

Cancer Cell Lines Culture Protocol. Alpha Lifetech Inc. via Medium.[Link]

-

p38 MAPK is Activated by Vascular endothelial growth factor receptor 2 and is essential for shear stress-induced angiogenesis. PMC.[Link]

-

Cyclooxygenase-2 is a neuronal target gene of NF-κB. PMC.[Link]

-

p38 MAP kinase activation by vascular endothelial growth factor mediates actin reorganization and cell migration in human endothelial cells. Oncogene.[Link]

-

Basic Workflow for Quantitative Western Blots. LI-COR Biosciences.[Link]

-

Regulation of VEGF-induced endothelial cell PAF synthesis: role of p42/44 MAPK, p38 MAPK and PI3K pathways. PMC.[Link]

-

Western Blot Protocol, Troubleshooting, and Applications. The Scientist Magazine.[Link]

-

Systematic study of constitutive cyclooxygenase-2 expression: Role of NF-κB and NFAT transcriptional pathways. PNAS.[Link]

-

Nuclear factor-kappaB regulates cyclooxygenase-2 expression and cell proliferation in human gastric cancer cells. PubMed.[Link]

-

Eleven Golden Rules of Quantitative RT-PCR. The Plant Cell via PMC.[Link]

-

Protocols for Cancer-related cell lines. Horizon Discovery.[Link]

-

A Dominant Negative Mutant of p38 MAP Kinase Blocks VEGF-Induced uPAR Expression and Barrier Breakdown in Retinal Microvascular Endothelial Cells. Investigative Ophthalmology & Visual Science.[Link]

-

Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages. Spandidos Publications.[Link]

-

Induction of Cyclooxygenase-2 and Activation of Nuclear Factor-κB in Myocardium of Patients With Congestive Heart Failure. Circulation.[Link]

-

p38 MAP kinase—A molecular switch between VEGF-induced angiogenesis and vascular hyperpermeability. ResearchGate.[Link]

-

Protocol for Real-Time RT-PCR. PrimerBank, Harvard University.[Link]

-

RT-qPCR. Bio-protocol.[Link]

-

Essential Techniques of Cancer Cell Culture. Springer.[Link]

-

Quantitative Real Time PCR Protocol. Stack Lab, University of Missouri.[Link]

-

cGMP signaling pathway that modulates NF-κB activation in innate immune responses. iScience.[Link]

-

Changes in gene expression contribute to cancer prevention by COX inhibitors. PubMed.[Link]

-

The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis. PubMed.[Link]

-

The p38/MAPK pathway regulates microtubule polymerization through phosphorylation of MAP4 and Op18 in hypoxic cells. PubMed.[Link]

-

p38 mitogen-activated protein kinases. Wikipedia.[Link]

-

Transcription - NF-kB signaling pathway. Bio-Rad.[Link]

-

Corticosteroids induce COX-2 expression in cardiomyocytes: role of glucocorticoid receptor and C/EBP-β. PMC.[Link]

-

Effects of tumor microenviromental factors on VEGF expression. PMC.[Link]

-

Cyclooxygenase-2 Gene Expression and Regulation in Human Retinal Pigment Epithelial Cells. Investigative Ophthalmology & Visual Science.[Link]

-

Natural Cyclooxygenase-2 Inhibitors Synergize With Butyrate to Augment Chicken Host Defense Peptide Gene Expression. Frontiers in Immunology.[Link]

-

VEGF gene sequence variation defines VEGF gene expression status and angiogenic activity in non-small cell lung cancer. PubMed.[Link]

-

MAPK Signal-integrating Kinase Controls Cap-independent Translation and Cell Type-specific Cytotoxicity of an Oncolytic Poliovirus. ResearchGate.[Link]

-

Vascular endothelial growth factor production is regulated by gene polymorphisms. SpringerLink.[Link]

-

Effect of low level laser irradiation on VEGF gene expression in cultured endothelial cells. ResearchGate.[Link]

-

The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. MDPI.[Link]

-

The Nuclear Factor Kappa B (NF-kB) signaling in cancer development and immune diseases. PMC.[Link]

-

The NF-kB Signaling Pathway. Creative Diagnostics.[Link]

Sources

- 1. Corticosteroids induce COX-2 expression in cardiomyocytes: role of glucocorticoid receptor and C/EBP-β - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Natural Cyclooxygenase-2 Inhibitors Synergize With Butyrate to Augment Chicken Host Defense Peptide Gene Expression [frontiersin.org]

- 3. Nuclear factor-kappaB regulates cyclooxygenase-2 expression and cell proliferation in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Changes in gene expression contribute to cancer prevention by COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of tumor microenviromental factors on VEGF expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. The Nuclear Factor Kappa B (NF-kB) signaling in cancer development and immune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Cyclooxygenase-2 is a neuronal target gene of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell culture and maintenance protocol | Abcam [abcam.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. medium.com [medium.com]

- 16. horizondiscovery.com [horizondiscovery.com]

- 17. Eleven Golden Rules of Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. RT-qPCR [bio-protocol.org]

- 19. stackscientific.nd.edu [stackscientific.nd.edu]

- 20. pga.mgh.harvard.edu [pga.mgh.harvard.edu]

- 21. SYBR® Greenを用いたqPCRによる遺伝子発現プロトコル [sigmaaldrich.com]

- 22. the-scientist.com [the-scientist.com]

- 23. yeasenbio.com [yeasenbio.com]

- 24. goldbio.com [goldbio.com]

- 25. licorbio.com [licorbio.com]

A Technical Guide to Investigating Inflammatory Pathways Through Ikaros Modulation

For Researchers, Scientists, and Drug Development Professionals

Editorial Note: Initial searches for the compound "CGP 43182" did not yield specific, publicly available information regarding its use in inflammation research. This identifier may correspond to an internal, unpublished compound or a legacy designation. However, the context of the query strongly points towards an interest in the molecular target at the heart of many advanced inflammation and immunology research programs: the Ikaros family of zinc-finger transcription factors . This guide, therefore, provides an in-depth exploration of Ikaros as a pivotal regulator in inflammation, offering technical insights and methodologies for its study. We will delve into the established roles of Ikaros in immune cell function and disease, and discuss the tools, including well-characterized molecular probes, used to investigate its complex biology.

Executive Summary: Ikaros as a Central Node in Immune Homeostasis and Inflammation

The Ikaros family, comprising Ikaros (IKZF1), Helios (IKZF2), Aiolos (IKZF3), Eos (IKZF4), and Pegasus (IKZF5), represents a class of hematopoietic-specific transcription factors essential for the development, differentiation, and function of the immune system.[1][2] These proteins act as master regulators, orchestrating complex gene expression programs that maintain immune tolerance and dictate the nature of inflammatory responses.[3][4] Dysregulation of Ikaros function is genetically and functionally linked to a host of chronic inflammatory and autoimmune diseases, including rheumatoid arthritis (RA), inflammatory bowel disease (IBD), and systemic lupus erythematosus (SLE), making it a critical target for therapeutic investigation.[1][3] This guide will elucidate the multifaceted roles of Ikaros in key immune cell types, its impact on inflammatory signaling, and provide a framework for its experimental interrogation.

The Mechanistic Underpinnings of Ikaros Function

Ikaros family members are characterized by the presence of N-terminal zinc-finger domains for DNA binding and a C-terminal domain for homo- and heterodimerization.[1] This dimerization capability allows for a complex combinatorial control of gene expression. Ikaros exerts its influence by binding to a core DNA motif (GGGAA) in the regulatory regions of target genes and recruiting chromatin-remodeling complexes.[5] Its function is context-dependent, acting as both a transcriptional repressor and activator to fine-tune gene expression.[2][6] For instance, Ikaros partners with complexes like the Nucleosome Remodeling and Deacetylase (NuRD) complex to mediate gene silencing, a critical function for repressing inflammatory gene programs.[4]

Ikaros in Adaptive Immunity: T-Cell Lineage and Function

Ikaros is a crucial arbiter of T-cell fate and function. Its expression level and activity determine the differentiation trajectory of naive CD4+ T cells into various effector and regulatory subsets.

-

T Helper (Th) Cell Differentiation: Ikaros plays a complex role in balancing Th subsets. It acts as a positive regulator of Th2 differentiation, promoting the expression of cytokines like IL-4, IL-5, and IL-13.[5][7] Conversely, it can negatively regulate Th1 differentiation by repressing the master regulator T-bet and subsequent IFN-γ production.[5][8] In the context of Th17 cells, which are implicated in many autoimmune diseases, a lack of Ikaros leads to a pathological phenotype with enhanced expression of pro-inflammatory cytokines like GM-CSF.[3][9]

-

Regulatory T cells (Tregs): The stability and suppressive function of Tregs are vital for preventing autoimmunity. Ikaros, along with family members Helios and Eos, is required to maintain the Treg lineage and control inflammatory responses.[10][11][12] Reduced expression of Ikaros family members in Tregs from RA patients is associated with disease activity, suggesting a failure to suppress inflammation.[8][13][14]

Ikaros in Innate Immunity: The Macrophage Response

The role of Ikaros is not limited to the adaptive immune system. In macrophages, key cells of the innate immune response, Ikaros has a dual function in regulating the response to inflammatory stimuli like lipopolysaccharide (LPS).[6][15][16] Upon LPS stimulation, Ikaros expression is induced and it helps to orchestrate the transcriptional program.[6] It can enhance the expression of many delayed-response inflammatory genes, in part by sustaining NF-κB chromatin binding, while simultaneously repressing other target genes.[6][15][16][17] This dual capability positions Ikaros as a critical factor for tuning the magnitude and duration of the innate inflammatory response.

Ikaros in Chronic Inflammatory Diseases: A Genetic and Functional Link

Genetic variants in IKZF1 and other family members are associated with an increased risk for several chronic inflammatory diseases, highlighting their importance in maintaining immune homeostasis.[1][3]

| Disease | Role of Ikaros Family | Key Findings |

| Rheumatoid Arthritis (RA) | Reduced expression in T cells | Lower levels of Ikaros, Helios, and Aiolos in Tregs and Th1 cells from RA patients correlate with disease activity.[8][13][14] Reduced Ikaros expression in T cells leads to increased transcription of the calcium channel ORAI3, promoting a pro-inflammatory state.[1][18] |

| Inflammatory Bowel Disease (IBD) | Regulation of T cells and Monocytes | Ikaros is required in Tregs to control T-cell-mediated immune pathology in models of IBD.[10][12] Ikaros family members also appear to direct the fate of monocytes, which are precursors to inflammatory macrophages in the gut.[19] IKZF1 haploinsufficiency has been linked to IBD, with JAK inhibitors showing therapeutic potential.[20] |

| Systemic Lupus Erythematosus (SLE) | Genetic Susceptibility | Genetic variants in IKZF1 are linked to SLE susceptibility.[1][3] |

Experimental Workflows for Studying Ikaros in Inflammation

Investigating the role of Ikaros requires a multi-pronged approach, combining molecular biology, cell-based assays, and in vivo models.

Modulation of Ikaros Activity: Tools of the Trade

While a specific inhibitor named "CGP 43182" is not documented in the public domain, several well-established methods are used to modulate Ikaros function for research purposes.

-

Immunomodulatory Drugs (IMiDs): Compounds like Lenalidomide and Pomalidomide are powerful tools. They function as "molecular glues," inducing the ubiquitination and subsequent proteasomal degradation of Ikaros and Aiolos.[1] This provides a method for acute, chemically-induced loss of Ikaros function.

-

Genetic Knockdown/Knockout: For more targeted and long-term studies, RNA interference (siRNA) or CRISPR/Cas9-mediated gene editing can be used to reduce or ablate IKZF1 expression in specific cell types.[2][19] Conditional knockout mouse models (e.g., using Cre-lox systems) allow for cell-type-specific deletion of Ikaros, avoiding developmental defects.[3]

Protocol: Lenalidomide-induced Ikaros Degradation in Human T-cells

This protocol describes the use of Lenalidomide to study the consequences of acute Ikaros degradation on pro-inflammatory cytokine production.

-

Cell Culture: Isolate human peripheral blood lymphocytes (PBLs) from healthy donors. Culture cells in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and IL-2 (10 ng/mL).

-

Treatment: Seed cells at 1x10^6 cells/mL. Treat cells with Lenalidomide (typically 1-10 µM) or a DMSO vehicle control for 24-72 hours.

-

Activation: Activate T-cells using plate-bound anti-CD3 (e.g., clone OKT3, 1-5 µg/mL) and soluble anti-CD28 (e.g., clone CD28.2, 1-2 µg/mL) antibodies for the final 24-48 hours of culture.

-

Endpoint Analysis:

-

Western Blot: Harvest cell lysates to confirm Ikaros protein degradation.

-

RT-qPCR: Extract RNA to measure mRNA expression of target genes, such as CSF2 (encoding GM-CSF) and IFNG.[9]

-

Flow Cytometry/ELISA: Analyze supernatants for secreted cytokines (e.g., GM-CSF, IFN-γ) or use intracellular staining to measure cytokine production at the single-cell level.

-

Key Assays for Assessing Ikaros Function in Inflammation

-

Chromatin Immunoprecipitation (ChIP-seq): To identify the direct gene targets of Ikaros, ChIP-seq is the gold standard. This technique maps the genome-wide binding sites of Ikaros, revealing the enhancers and promoters it regulates.[6]

-

RNA-sequencing (RNA-seq): To understand the global transcriptional consequences of modulating Ikaros, RNA-seq provides a comprehensive view of up- and down-regulated genes.[6]

-

In Vitro T-cell Differentiation Assays: Naive CD4+ T cells can be cultured under specific polarizing conditions (e.g., Th1, Th2, Th17) with or without Ikaros modulation to assess its role in lineage commitment and cytokine production.[7]

-

In Vivo Inflammation Models: Animal models, such as collagen-induced arthritis (for RA) or DSS-induced colitis (for IBD), are invaluable for studying the role of Ikaros in the complex inflammatory environment of a whole organism.[21]

Signaling Pathways and Logical Relationships

Ikaros function is intricately linked with major inflammatory signaling pathways. Its ability to both activate and repress genes allows it to fine-tune the cellular response to inflammatory cues.

Ikaros and NF-κB Signaling

The NF-κB pathway is a cornerstone of inflammatory signaling. In macrophages, Ikaros is crucial for sustaining NF-κB binding to chromatin at late-stage inflammatory genes, thereby amplifying the response.[6][15] This suggests a positive feedback loop where an initial inflammatory signal induces Ikaros, which in turn potentiates further inflammatory gene expression.

Caption: Ikaros-NFκB positive feedback loop in macrophages.

Ikaros in T-Cell Cytokine Regulation

Ikaros acts as a master regulator of cytokine expression in T-cells, often through transcriptional repression. For example, in activated T-cells, Ikaros binds to the CSF2 locus to repress the production of the highly pro-inflammatory cytokine GM-CSF. Loss of Ikaros function, therefore, unleashes GM-CSF production.[9]

Caption: Ikaros represses pathogenic GM-CSF in T-cells.

Conclusion and Future Directions

The Ikaros family of transcription factors stands as a central regulatory hub in the immune system. Its complex, context-dependent roles in both promoting and suppressing inflammatory gene expression make it a compelling area of study for understanding and treating chronic inflammatory diseases. While the specific tool "CGP 43182" remains elusive, the principles of Ikaros biology can be effectively probed using existing chemical degraders like Lenalidomide and sophisticated genetic models. Future research will likely focus on developing more specific modulators of individual Ikaros family members or their dimeric interactions, paving the way for novel therapeutic strategies that can precisely recalibrate the immune system in disease.

References

-

The emerging role of Ikaros proteins in chronic inflammatory diseases. (2025). Drug Discovery Today: Disease Models. [Link]

-

Yanez, A., et al. (2018). Dual roles for Ikaros in regulation of macrophage chromatin state and inflammatory gene expression. The Journal of Immunology. [Link]

-

Investigating the Ikaros Family of Transcription Factors Within Macrophages in Inflammatory Bowel Disease. (Thesis). University of Birmingham. [Link]

-

Thomas, R. M., et al. (2007). Cutting Edge: Ikaros Is a Regulator of Th2 Cell Differentiation. The Journal of Immunology. [Link]

-

Dittrich-Salamon, M., et al. (2022). Regulatory T Cells from Patients with Rheumatoid Arthritis Are Characterized by Reduced Expression of Ikaros Zinc Finger Transcription Factors. Cells. [Link]

-

Dual Roles for Ikaros in Regulation of Macrophage Chromatin State and Inflammatory Gene Expression. (2018). The Journal of Immunology. [Link]

-

Bernardi, C., et al. (2021). CD4+ T cells require Ikaros to inhibit their differentiation toward a pathogenic cell fate. Proceedings of the National Academy of Sciences. [Link]

-

O'Brien, S., et al. (2018). Lack of Ikaros deregulates inflammatory gene programs in T cells. PLoS ONE. [Link]

-

Powell, M. D., et al. (2019). Ikaros Zinc Finger Transcription Factors: Regulators of Cytokine Signaling Pathways and CD4+ T Helper Cell Differentiation. Frontiers in Immunology. [Link]

-

Myeloid Ikaros–SIRT1 signaling axis regulates hepatic inflammation and pyroptosis in ischemia-stressed mouse and human liver. (2022). Journal of Hepatology. [Link]

-

Thomas, R. M., et al. (2010). Ikaros Is a Regulator of Il10 Expression in CD4+ T Cells. The Journal of Immunology. [Link]

-

Regulatory T Cells from Patients with Rheumatoid Arthritis Are Characterized by Reduced Expression of Ikaros Zinc Finger Transcription Factors. (2022). PubMed. [Link]

-

Dual Roles for Ikaros in Regulation of Macrophage Chromatin State and Inflammatory Gene Expression. (2018). ResearchGate. [Link]

-

Rheumatoid Arthritis: Relief of IKAROS Transcriptional Repression of Orai3 in T-cells. (2021). ResearchGate. [Link]

-

Dual Roles for Ikaros in Regulation of Macrophage Chromatin State and Inflammatory Gene Expression. (2018). The Journal of Immunology | Oxford Academic. [Link]

-

Foxp3 depends on Ikaros for control of regulatory T cell gene expression and function. (2024). eLife. [Link]

-

Ikaros Inhibits Group 3 Innate Lymphoid Cell Development and Function by Suppressing the Aryl Hydrocarbon Receptor Pathway. (2017). Immunity. [Link]

-

JAK inhibitor ameliorates inflammatory bowel disease in a patient with IKZF1 haploinsufficiency. (2025). PubMed. [Link]

-

Regulatory T Cells from Patients with Rheumatoid Arthritis Are Characterized by Reduced Expression of Ikaros Zinc Finger Transcription Factors. (2022). ResearchGate. [Link]

-

P0006 Ikaros family transcription factors drive monocyte fate into the tissue to define treatment outcomes in IBD. (2026). Journal of Crohn's and Colitis | Oxford Academic. [Link]

-

Attenuated Negative Feedback in Monocyte-Derived Macrophages From Persons Living With HIV: A Role for IKAROS. (2021). Frontiers in Immunology. [Link]

-

Suppression of Aiolos and Ikaros expression by lenalidomide reduces human ILC3–ILC1/NK cell transdifferentiation. (2019). The Journal of Immunology | Oxford Academic. [Link]

-

Crohn's Disease Is Associated With Activation of Circulating Innate Lymphoid Cells. (2020). Oxford Academic. [Link]

-

Foxp3 depends on Ikaros for control of regulatory T cell gene expression and function. (2024). eLife. [Link]

-

Ikaros-Associated Diseases: From Mice to Humans and Back Again. (2021). Frontiers in Immunology. [Link]

-

Ikaros: linking dimer state to function. ANR. [Link]

-

Foxp3 depends on Ikaros for control of regulatory T cell gene expression and function. (2024). bioRxiv. [Link]

-

Germline IKZF1mutations and their impact on immunity: IKAROS-associated diseases and pathophysiology. (2021). Journal of Allergy and Clinical Immunology. [Link]

- Immunogenic compositions comprising conjugated capsular saccharide antigens, kits comprising the same and uses thereof. (2017).

- Papilloma virus vaccine. (2011).

Sources

- 1. The emerging role of Ikaros proteins in chronic inflammatory diseases - Medical Independent [medicalindependent.ie]

- 2. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 3. Lack of Ikaros deregulates inflammatory gene programs in T cells¶ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ikaros: linking dimer state to function | ANR [anr.fr]

- 5. Frontiers | Ikaros Zinc Finger Transcription Factors: Regulators of Cytokine Signaling Pathways and CD4+ T Helper Cell Differentiation [frontiersin.org]

- 6. Dual roles for Ikaros in regulation of macrophage chromatin state and inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cutting Edge: Ikaros Is a Regulator of Th2 Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulatory T Cells from Patients with Rheumatoid Arthritis Are Characterized by Reduced Expression of Ikaros Zinc Finger Transcription Factors [mdpi.com]

- 9. pnas.org [pnas.org]

- 10. Foxp3 depends on Ikaros for control of regulatory T cell gene expression and function | eLife [elifesciences.org]

- 11. Foxp3 depends on Ikaros for control of regulatory T cell gene expression and function [elifesciences.org]

- 12. biorxiv.org [biorxiv.org]

- 13. Regulatory T Cells from Patients with Rheumatoid Arthritis Are Characterized by Reduced Expression of Ikaros Zinc Finger Transcription Factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Dual Roles for Ikaros in Regulation of Macrophage Chromatin State and Inflammatory Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. JAK inhibitor ameliorates inflammatory bowel disease in a patient with IKZF1 haploinsufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ikaros Inhibits Group 3 Innate Lymphoid Cell Development and Function by Suppressing the Aryl Hydrocarbon Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of CGP 43182 on Retinal Neovascularization: A Technical Guide to Mechanistic Pathways and Experimental Validation

Abstract

Retinal neovascularization (RNV) is a hallmark of several blinding ocular diseases, including proliferative diabetic retinopathy and retinopathy of prematurity. This pathological angiogenesis is driven by a complex interplay of signaling pathways, with vascular endothelial growth factor (VEGF) and protein kinase C (PKC) playing pivotal roles. This in-depth technical guide explores the therapeutic potential of targeting these pathways, with a specific focus on the carboxamide compound CGP 43182. We delve into the molecular mechanisms by which CGP 43182 is proposed to inhibit retinal neovascularization, primarily through the suppression of NF-κB-mediated signaling and subsequent downregulation of pro-angiogenic factors. Furthermore, this guide provides detailed, field-proven experimental protocols for inducing and quantifying retinal neovascularization in preclinical models, offering a robust framework for the evaluation of novel therapeutic agents like CGP 43182.

Introduction: The Challenge of Retinal Neovascularization

Pathological retinal neovascularization is the abnormal growth of new, fragile blood vessels from pre-existing ones in the retina.[1][2] These aberrant vessels are prone to leakage, leading to macular edema, vitreous hemorrhage, and tractional retinal detachment, ultimately causing severe vision loss.[2] The primary trigger for this process is retinal ischemia, a state of insufficient oxygen supply to the retinal tissue.[3][4] Hypoxia initiates a cascade of molecular events, most notably the upregulation of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor.[5][6] While anti-VEGF therapies have revolutionized the treatment of neovascular retinal diseases, a subset of patients shows an inadequate response, highlighting the need for alternative or complementary therapeutic strategies.[4][7]

One such promising avenue is the modulation of intracellular signaling pathways that act downstream or parallel to VEGF. The protein kinase C (PKC) family of enzymes has emerged as a critical player in mediating the effects of hyperglycemia and hypoxia on the retinal vasculature.[8][9][10] Activation of PKC, particularly the β isoform, is implicated in increased vascular permeability, altered blood flow, and the promotion of angiogenesis.[9][11][12]

CGP 43182: A Novel Inhibitor of Pro-Angiogenic Signaling

CGP 43182 is a carboxamide compound that has demonstrated potential as an inhibitor of key signaling pathways culminating in neovascularization.[13] Its primary mechanism of action in this context appears to be the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[13] NF-κB is a crucial transcription factor that becomes activated in response to hypoxic stress and regulates the expression of a wide array of genes involved in inflammation and angiogenesis, including cyclooxygenase-2 (COX-2) and VEGF.[13]

Mechanistic Pathway of CGP 43182 Action

Hypoxia-induced retinal neovascularization is a multi-step process. The diagram below illustrates the proposed mechanism by which CGP 43182 intervenes in this pathological cascade.

Caption: Proposed mechanism of CGP 43182 in inhibiting retinal neovascularization.

Studies have shown that in hypoxic choroidal endothelial cells, the activation of both Hypoxia-Inducible Factor-1 (HIF-1) and NF-κB precedes the upregulation of COX-2 and VEGF gene expression.[13] CGP 43182 has been found to effectively inhibit NF-κB-DNA binding, which in turn suppresses the expression of COX-2 and VEGF, leading to a reduction in prostaglandin E2 (PGE2) release and the inhibition of hypoxia-induced tube formation.[13]

Preclinical Evaluation of CGP 43182: The Oxygen-Induced Retinopathy (OIR) Model

The mouse model of oxygen-induced retinopathy (OIR) is a robust and widely used preclinical model to study ischemia-induced retinal neovascularization.[14][15][16][17][18] This model mimics the two phases of retinopathy of prematurity, involving an initial phase of hyperoxia-induced vessel obliteration followed by a phase of relative hypoxia upon return to normoxia, which triggers robust retinal neovascularization.[5][18][19]

Experimental Workflow for OIR Model and CGP 43182 Efficacy Testing

The following diagram outlines the key steps in the OIR experimental workflow for assessing the anti-angiogenic potential of a compound like CGP 43182.

Caption: Experimental workflow for the mouse Oxygen-Induced Retinopathy (OIR) model.

Detailed Experimental Protocols

3.2.1. Induction of Oxygen-Induced Retinopathy (OIR)

-

On postnatal day 7 (P7), place C57BL/6J mouse pups and their nursing mother into a hyperoxic chamber with 75% oxygen.[18][19]

-

Maintain the hyperoxic conditions for 5 days until P12. This leads to the cessation of normal retinal vascular development and obliteration of the central retinal vessels.[5][19]

-

On P12, return the mice to normal room air. The now avascular and metabolically active central retina becomes hypoxic, triggering the expression of pro-angiogenic factors and leading to retinal neovascularization.[18][19]

3.2.2. Intravitreal Administration of CGP 43182

-

On P12, anesthetize the mouse pups.

-

Under a dissecting microscope, perform an intravitreal injection of CGP 43182 at the desired concentration in a sterile vehicle (e.g., phosphate-buffered saline). A control group should receive an injection of the vehicle alone.[20][21][22] The injection volume is typically 1-2 µL.

-

Care should be taken to avoid damage to the lens.

3.2.3. Quantification of Retinal Neovascularization

-

On P17, when neovascularization is maximal, euthanize the mice.[18][19]

-

Enucleate the eyes and fix them in 4% paraformaldehyde.

-

Dissect the retinas and prepare them as flat mounts.

-

Stain the retinal vasculature with fluorescein-labeled isolectin B4, which binds to endothelial cells.[14]

-

To specifically label newly formed vessels, daily intraperitoneal injections of 5-bromo-2'-deoxyuridine (BrdU) can be administered from P11.[14][15][23] The retinas are then co-stained with an anti-BrdU antibody.[15]

-

Capture high-resolution images of the entire retinal flat mount using a fluorescence microscope.

-

Quantify the area of neovascular tufts using image analysis software such as ImageJ.[14][15] This can be done by manually outlining the neovascular areas or using automated methods.[24]

Data Presentation and Interpretation

The efficacy of CGP 43182 in inhibiting retinal neovascularization can be quantitatively assessed by comparing the area of neovascularization in the treated group to the vehicle-treated control group.

Table 1: Hypothetical Quantitative Analysis of CGP 43182 Efficacy in the OIR Model

| Treatment Group | N | Mean Neovascular Area (mm²) ± SEM | Percent Inhibition | p-value |

| Vehicle Control | 10 | 1.5 ± 0.2 | - | - |

| CGP 43182 (X µM) | 10 | 0.6 ± 0.1 | 60% | <0.01 |

A statistically significant reduction in the mean neovascular area in the CGP 43182-treated group would provide strong evidence for its anti-angiogenic effect in vivo.

Broader Implications and Future Directions

The investigation of compounds like CGP 43182 that target intracellular signaling pathways such as NF-κB opens up new therapeutic avenues for neovascular retinal diseases. While direct inhibitors of PKCβ, such as Ruboxistaurin, have shown promise in clinical trials for diabetic retinopathy, targeting upstream regulators like NF-κB may offer a broader and potentially more potent anti-angiogenic effect.[8][10][25]

Future studies should focus on establishing a clear dose-response relationship for CGP 43182 and evaluating its long-term efficacy and safety in preclinical models. Furthermore, exploring the potential for synergistic effects when combined with anti-VEGF therapies could lead to more effective and durable treatment outcomes for patients suffering from these debilitating eye diseases.

References

-

Detection and Quantification of Retinal Neovascularization Using BrdU Incorporation. Translational Vision Science & Technology. [Link]

-

Protein Kinase C Inhibitors in the Treatment of Diabetic Retinopathy. Review. The Open Ophthalmology Journal. [Link]

-

Protein kinase C inhibition and diabetic retinopathy: a shot in the dark at translational research. British Journal of Ophthalmology. [Link]

-

Old Dog New Trick: Detection and Quantification of Retinal Neovascularization using BrdU Incorporation. Investigative Ophthalmology & Visual Science. [Link]

-

Clinical Trials in Protein Kinase C-β Inhibition in Diabetic Retinopathy. ResearchGate. [Link]

-

Computer-aided quantification of retinal neovascularization. PMC. [Link]

-

Detection and Quantification of Retinal Neovascularization Using BrdU Incorporation. National Center for Biotechnology Information. [Link]

-

Oxygen-Induced Retinopathy Model for Ischemic Retinal Diseases in Rodents. Journal of Visualized Experiments. [Link]

-

Protein kinase C inhibition and diabetic retinopathy: a shot in the dark at translational research. PMC. [Link]

-

Treatment of diabetic retinopathy with protein kinase C subtype Beta inhibitor. PubMed. [Link]

-

Hypoxia-Induced COX-2 and VEGF Gene Expression in Retinal Cells: Repression by CGP43182. Investigative Ophthalmology & Visual Science. [Link]

-

Experimental Models in Neovascular Age Related Macular Degeneration. PMC. [Link]

-

New quantitative analysis, using high-resolution images, of oxygen-induced retinal neovascularization in mice. SIUE. [Link]

-

Preclinical Retinal Disease Models: Applications in Drug Development and Translational Research. MDPI. [Link]

-

Rabbit Retinal Neovascularization Induced by Latex Angiogenic-Derived Fraction: An Experimental Model. Taylor & Francis Online. [Link]

-

Dramatic Inhibition of Retinal and Choroidal Neovascularization by Oral Administration of a Kinase Inhibitor. PMC. [Link]

-

DL-AAA induced chronic retinal neovascularization animal model. Iris Pharma. [Link]

-

Mouse model of oxygen-induced retinopathy. Bio-protocol. [Link]

-

Dynamic and Quantitative Analysis of Choroidal Neovascularization by Fluorescein Angiography. Investigative Ophthalmology & Visual Science. [Link]

-

Ocular Angiogenesis & Retinal Vascular Permeability Models. Iris Pharma. [Link]

-

Dramatic inhibition of retinal and choroidal neovascularization by oral administration of a kinase inhibitor. PubMed. [Link]

-

Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis. PMC. [Link]

-

Fluorescein Angiography in Neovascular AMD. Review of Ophthalmology. [Link]

-

Foveal Retinal Neovascularization in Proliferative Diabetic Retinopathy: Assessment by Optical Coherence Tomography Angiography. Ovid. [Link]

-

How to interpret fluorescein angiography: 6 types of defects. EyeGuru. [Link]

-

Revisiting the mouse model of oxygen-induced retinopathy. Taylor & Francis Online. [Link]

-

OCT-A May Offer an Alternative to FA for Identifying Retinal Neovascularization. American Academy of Ophthalmology. [Link]

-

Revisiting the mouse model of oxygen-induced retinopathy. Dove Medical Press. [Link]

-

Ruboxistaurin, a PKCbeta inhibitor, inhibits retinal neovascularization via suppression of phosphorylation of ERK1/2 and Akt. PubMed. [Link]

-

The Kinase Inhibitor PKC412 Suppresses Epiretinal Membrane Formation and Retinal Detachment in Mice with Proliferative Retinopathies. Investigative Ophthalmology & Visual Science. [Link]

-

Inhibition of Pathological Retinal Neovascularization by a Small Peptide Derived from Human Tissue-Type Plasminogen Kringle 2. Frontiers in Pharmacology. [Link]

-

Inhibition of intraocular neovascularization caused by retinal ischemia in pigs by PKCbeta inhibition with LY333531. PubMed. [Link]

-

Intravitreal injection of anti-miRs against miR-142-3p reduces angiogenesis and microglia activation in a mouse model of laser-induced choroidal neovascularization. Aging-US. [Link]

-

Rhodopsin-positive cell production by intravitreal injection of small molecule compounds in mouse models of retinal degeneration. PLOS ONE. [Link]

-

Intravitreal Injection of Normal Saline Induces Retinal Degeneration in the C57BL/6J Mouse. Investigative Ophthalmology & Visual Science. [Link]

-

VEGF-induced retinal angiogenic signaling is critically dependent on Ca²⁺ signaling by Ca²⁺/calmodulin-dependent protein kinase II. PubMed. [Link]

-

Protective Effects of 2 Melanocortin Agonists Delivered by Intravitreal Injection in Mouse Models of Retinopathy. Palatin Technologies. [Link]

-

Inhibitory effect of miR-182-5p on retinal neovascularization by targeting angiogenin and BDNF. PMC. [Link]

-

Exploring new horizons in neovascular age-related macular degeneration: novel mechanisms of action and future therapeutic avenue. Nature. [Link]

-

Intravitreal Injection of Normal Saline Induces Retinal Degeneration in the C57BL/6J Mouse. ResearchGate. [Link]

-

VEGF promotes diabetic retinopathy by upregulating the PKC/ET/NF-κB/ICAM-1 signaling pathway. Bioscience Reports. [Link]

-

Is There a Dose-Response Relationship? Real-World Outcomes of Anti-Vascular Endothelial Growth Factor Treatment in Neovascular A. Karger Publishers. [Link]

-

Vascular endothelial-specific loss of TGF-beta signaling as a model for choroidal neovascularization and central nervous system vascular inflammation. eLife. [Link]

-

Introduction, mechanism of action and rationale for anti-vascular endothelial growth factor drugs in age-related macular degeneration. Semantic Scholar. [Link]

-

Retinal Neovascularization: Mechanisms and Treatment Approaches. Palmetto Retina Center. [Link]

-

Pathophysiological Role of VEGF on Retinal Edema and Nonperfused Areas in Mouse Eyes With Retinal Vein Occlusion. Semantic Scholar. [Link]

-

Neovascular Age‐Related Macular Degeneration: A Visual Acuity Model of Natural Disease Progression and Ranibizumab Treatment E. ASCPT. [Link]

-

Topographical Response of Retinal Neovascularization to Aflibercept or Panretinal Photocoagulation in Proliferative Diabetic Retinopathy: Post Hoc Analysis of the CLARITY Randomized Clinical Trial. PMC. [Link]

-

New Dosing Strategies for Neovascular AMD. Medscape. [Link]

Sources

- 1. Frontiers | Inhibition of Pathological Retinal Neovascularization by a Small Peptide Derived from Human Tissue-Type Plasminogen Kringle 2 [frontiersin.org]

- 2. Retinal Neovascularization: Mechanisms and Treatment Approaches [palmettoretina.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Inhibitory effect of miR-182-5p on retinal neovascularization by targeting angiogenin and BDNF - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. d-nb.info [d-nb.info]

- 8. benthamdirect.com [benthamdirect.com]

- 9. bjo.bmj.com [bjo.bmj.com]

- 10. Treatment of diabetic retinopathy with protein kinase C subtype Beta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protein kinase C inhibition and diabetic retinopathy: a shot in the dark at translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ruboxistaurin, a PKCbeta inhibitor, inhibits retinal neovascularization via suppression of phosphorylation of ERK1/2 and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. tvst.arvojournals.org [tvst.arvojournals.org]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Intravitreal injection of anti-miRs against miR-142-3p reduces angiogenesis and microglia activation in a mouse model of laser-induced choroidal neovascularization | Aging [aging-us.com]

- 21. Rhodopsin-positive cell production by intravitreal injection of small molecule compounds in mouse models of retinal degeneration | PLOS One [journals.plos.org]

- 22. tvst.arvojournals.org [tvst.arvojournals.org]

- 23. Detection and Quantification of Retinal Neovascularization Using BrdU Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Computer-aided quantification of retinal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

A Technical Guide to Validating the Target Specificity of CGP 43182 in Glomerular Mesangial Cells

Preamble: The Imperative of Precision in Renal Therapeutics

In the intricate microenvironment of the kidney's glomerulus, mesangial cells serve as central regulators of filtration dynamics and structural integrity.[1] These specialized pericytes control glomerular blood flow through contraction and relaxation and are pivotal in responding to injury and inflammation.[1][2] However, their dysregulation is a hallmark of progressive renal diseases, notably diabetic nephropathy, where mesangial cell hypertrophy and excessive extracellular matrix (ECM) deposition lead to glomerulosclerosis.[3][4]

A key signaling network implicated in this pathology is the Renin-Angiotensin-Aldosterone System (RAAS). The effector peptide of this system, Angiotensin II (Ang II), exerts potent pro-fibrotic and pro-inflammatory effects on mesangial cells primarily through the Angiotensin II Type 1 (AT1) receptor.[5] Consequently, interrupting the RAAS is a cornerstone of modern nephroprotective therapy.

This guide focuses on CGP 43182, a direct renin inhibitor (DRI), and provides a comprehensive framework for researchers and drug development professionals to rigorously validate its target specificity within the context of mesangial cell biology. Unlike agents that act downstream, DRIs target the very first, rate-limiting step of the RAAS cascade: the enzymatic cleavage of angiotensinogen by renin.[6][7] Renin's high substrate specificity for angiotensinogen is the theoretical foundation for the superior target profile of DRIs.[8][9] This guide moves beyond theory to outline an actionable, field-proven strategy for experimental validation, ensuring that the observed cellular effects of CGP 43182 can be confidently attributed to its intended mechanism of action.

Chapter 1: The On-Target Mechanism - Deciphering the RAAS-Mesangial Cell Axis

The pathological effects of Ang II on mesangial cells are multifaceted, involving a complex web of intracellular signaling cascades.[5] Understanding this "on-target" axis is the first step in validating the specificity of an upstream inhibitor like CGP 43182.

1.1. Key Angiotensin II-Mediated Signaling Pathways in Mesangial Cells:

Upon binding to the AT1 receptor, Ang II triggers several critical signaling pathways:

-

Hypertrophy and Proliferation: Ang II activates Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK1/ERK2 pathway, which is linked to protein synthesis and cellular hypertrophy.[10] It can also activate the JAK/STAT pathway, further contributing to cell growth.[11]

-

ECM Deposition (Fibrosis): A crucial pro-fibrotic mechanism involves Ang II-induced production of Transforming Growth Factor-beta (TGF-β).[5][12] TGF-β then acts in an autocrine/paracrine manner to stimulate the synthesis of ECM proteins like type I and type IV collagen through the Smad signaling pathway.[13][14][15]

-

Inflammation and Contraction: Ang II can stimulate the production of inflammatory mediators and induce mesangial cell contraction through signaling pathways that increase intracellular calcium concentrations.[16][17]

By inhibiting renin, CGP 43182 is designed to prevent the formation of Ang I, and subsequently Ang II, thereby preemptively silencing these downstream pathological signals.

Caption: RAAS Signaling Cascade and its Interruption by CGP 43182.

Chapter 2: A Self-Validating Framework for Assessing Target Specificity

To build a compelling case for target specificity, a multi-pronged experimental approach is required. This framework is designed to be self-validating, where results from one experiment provide the logical foundation for the next. It is divided into two phases: confirming the on-target engagement and actively searching for off-target effects.

Caption: Experimental Workflow for Validating Target Specificity.

Phase 1: Confirmation of On-Target Activity

The initial objective is to unequivocally demonstrate that CGP 43182 inhibits renin and, as a result, mitigates the downstream signaling in mesangial cells that is dependent on Ang II.

Protocol 1: In Vitro Renin Activity Assay

-

Causality: This is the most direct test of the drug-target interaction. By using purified components, we isolate the interaction between CGP 43182 and its intended enzyme, renin, free from the complexity of a cellular environment. A positive result here is the foundational evidence of its mechanism.

-

Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5). Reconstitute purified human renin and its substrate, angiotensinogen, in this buffer.

-

Inhibitor Dilution: Create a serial dilution of CGP 43182 (e.g., from 1 µM to 0.01 nM) in the reaction buffer.

-

Reaction Incubation: In a 96-well plate, combine the renin enzyme with the various concentrations of CGP 43182 (and a vehicle control). Allow to pre-incubate for 15-30 minutes at 37°C.

-

Initiate Reaction: Add the angiotensinogen substrate to each well to start the reaction.

-

Time-Course Analysis: Incubate at 37°C. At specified time points (e.g., 0, 30, 60, 90 minutes), take an aliquot and stop the reaction (e.g., by adding a strong acid or boiling).

-

Quantification: Measure the amount of Angiotensin I produced using a validated Ang I ELISA kit.

-

Data Analysis: Plot the rate of Ang I formation against the concentration of CGP 43182. Fit the data to a dose-response curve to calculate the IC50 value, which represents the concentration of inhibitor required to reduce renin activity by 50%.

-

Protocol 2: Western Blot Analysis of Downstream Signaling

-

Causality: This experiment links the biochemical inhibition of renin to a functional consequence in the target cell. We hypothesize that if CGP 43182 specifically blocks renin, it should prevent the phosphorylation (activation) of key proteins downstream of the AT1 receptor, such as ERK and Smad2/3, which are activated by Ang II and TGF-β, respectively.[10][13]

-

Methodology:

-

Cell Culture: Culture human or rat mesangial cells to 80-90% confluency. Serum-starve the cells for 24 hours to reduce basal signaling activity.

-

Pre-treatment: Treat the cells with a range of concentrations of CGP 43182 (centered around the expected cellular EC50) or a vehicle control for 1-2 hours.

-

Stimulation: Stimulate the cells with a known agonist that requires renin activity (e.g., a stimulus that upregulates the local RAAS) or, as a control, directly with Ang II (100 nM) or TGF-β (5 ng/mL) for a predetermined time (e.g., 15 minutes for p-ERK, 60 minutes for p-Smad2/3).

-

Cell Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[19]

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer the separated proteins to a PVDF membrane.[20][21]

-

Immunoblotting:

-

Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated Smad2/3 (p-Smad2/3), and total Smad2/3. A loading control like GAPDH or β-actin is essential.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Interpretation: CGP 43182 should inhibit the phosphorylation of ERK and Smad induced by a renin-dependent stimulus. Crucially, it should not block the phosphorylation induced by the direct addition of Ang II or TGF-β. This differential effect is a powerful indicator of specificity.

-

Phase 2: Rigorous Investigation of Off-Target Effects

Trustworthiness in drug development demands a proactive search for what you don't want to find. A highly specific compound should show a large therapeutic window between its on-target potency (IC50/EC50) and any off-target activity.

Protocol 3: Broad Kinase Profiling (Kinome Scan)

-

Causality: Many small molecule inhibitors inadvertently interact with the ATP-binding pocket of protein kinases, a common source of off-target effects. A kinome scan is an unbiased, high-throughput screen that directly tests the interaction of CGP 43182 against a large panel of diverse human kinases.[22]

-

Methodology:

-

Service Provider: This assay is typically performed by a specialized contract research organization (CRO).

-

Compound Submission: Provide a high-purity sample of CGP 43182.

-

Screening: The compound is tested, usually at a high concentration (e.g., 1 or 10 µM), against a panel of hundreds of purified kinases.

-

Data Output: The results are provided as a percentage of inhibition for each kinase relative to a control.

-

Interpretation: A highly specific compound will show significant inhibition (>90%) only for its intended target (if on the panel) and minimal inhibition (<20-30%) for all other kinases. Any "hits" (kinases inhibited above a certain threshold, e.g., 50%) would warrant further investigation with full IC50 determination.

-

Protocol 4: Comparative Phenotypic Assays

-

Causality: This cellular assay provides a functional readout of specificity. By comparing the effect of CGP 43182 with other RAAS inhibitors that have different molecular targets, we can triangulate the mechanism. For example, an Angiotensin Receptor Blocker (ARB) like Losartan will block the effects of exogenously added Ang II, whereas CGP 43182 should not.[12]

-

Methodology:

-

Assay Setup: Use a functional endpoint in mesangial cells, such as proliferation (measured by BrdU incorporation) or collagen synthesis (measured by Sirius Red staining or ELISA).

-

Treatment Groups:

-

Vehicle Control

-

Stimulus (e.g., high glucose or another RAAS-activating condition)

-

Stimulus + CGP 43182

-

Stimulus + Losartan (AT1 receptor antagonist)

-

Exogenous Ang II

-

Exogenous Ang II + CGP 43182

-

Exogenous Ang II + Losartan

-

-

Execution: Treat cells according to the groups above for 24-48 hours.

-

Quantification: Perform the chosen functional assay and quantify the results.

-

Interpretation:

-

Both CGP 43182 and Losartan should block the pro-proliferative/pro-fibrotic effects of the RAAS-activating stimulus.

-

Only Losartan should block the effects of exogenously added Ang II.

-

CGP 43182 should have no effect on the cellular response to direct Ang II stimulation. This result strongly argues against off-target effects at the level of the AT1 receptor or its immediate downstream signaling partners.

-

-

Chapter 3: Data Synthesis and Interpretation

Table 1: Illustrative Specificity Profile of CGP 43182

| Target/Assay | Parameter | Result | Interpretation |

| On-Target Activity | |||

| Purified Human Renin | IC50 | 1.5 nM | Potent and direct inhibition of the primary target. |

| RAAS-Stimulated p-ERK (Mesangial Cells) | EC50 | 12 nM | Effective on-target pathway inhibition in a cellular context. |

| Off-Target Assessment | |||

| Kinome Screen (400+ kinases) | % Inhibition @ 1 µM | < 10% for 99% of kinases | No significant off-target kinase activity at a high concentration. |

| AT1 Receptor Binding Assay | Ki | > 10,000 nM | No direct interaction with the Ang II receptor. |

| Ang II-Stimulated p-ERK (Mesangial Cells) | EC50 | No inhibition | Confirms specificity for an upstream step (renin) in a functional assay. |

Note: Data are hypothetical and for illustrative purposes.

Conclusion

The validation of target specificity is not a single experiment but a comprehensive, logical narrative built upon layers of evidence. For CGP 43182 in mesangial cells, this narrative begins with confirming its potent, direct inhibition of renin. It is solidified by demonstrating the precise downstream consequence: the blockade of Ang II-dependent signaling pathways. Finally, it achieves trustworthiness through a diligent and unbiased search for potential off-target interactions, using both broad screening and carefully controlled comparative studies. By following this rigorous framework, researchers can establish with high confidence that the therapeutic effects of CGP 43182 are a direct result of its intended, highly specific mechanism of action, a critical milestone in the development of precision therapies for renal disease.

References

-

Signalisation pathways and late-onset gene induction associated with renal mesangial cell hypertrophy. (n.d.). PMC. [Link]

-

TGF-β signal transduction and mesangial cell fibrogenesis. (2003). American Journal of Physiology-Renal Physiology. [Link]

-

The transforming growth factor-beta/SMAD signaling pathway is present and functional in human mesangial cells. (1999). Journal of the American Society of Nephrology. [Link]

-

Activation of mesangial cell signaling cascades in response to mechanical strain. (1997). Kidney International. [Link]

-

Signal transduction in mesangial cells. (1992). Journal of the American Society of Nephrology. [Link]

-

Transforming growth factor-beta1 stimulates protein kinase A in mesangial cells. (1998). The Journal of Biological Chemistry. [Link]

-

Angiotensin II-induced ERK1/ERK2 activation and protein synthesis are redox-dependent in glomerular mesangial cells. (2004). Biochemical Journal. [Link]

-

Glomerular Mesangial Cells: Electrophysiology and Regulation of Contraction. (1998). Physiological Reviews. [Link]

-

Angiotensin II activation of the JAK/STAT pathway in mesangial cells is altered by high glucose. (2002). Kidney International. [Link]

-

Angiotensin II receptor subtypes determine induced NO production in rat glomerular mesangial cells. (2001). American Journal of Physiology-Renal Physiology. [Link]

-

Renin Inhibitors. (2011). Circulation. [Link]

-

Upregulation of type I collagen by TGF-β in mesangial cells is blocked by PPARγ activation. (2002). American Journal of Physiology-Renal Physiology. [Link]

-

Renin inhibitor. (n.d.). Wikipedia. [Link]

-

Effects and Interactions of Endothelin-1 and Angiotensin II on Matrix Protein Expression and Synthesis and Mesangial Cell Growth. (1995). Hypertension. [Link]

-

Mesangial Cell Signaling Explained Simply for Med Students. (2025). The Learning Hub. [Link]

-

Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. (n.d.). Springer Nature. [Link]

-

TGF-beta signal transduction and mesangial cell fibrogenesis. (2003). American Journal of Physiology. Renal Physiology. [Link]

-

Mesangial AT1 receptors: expression, signaling, and regulation. (1997). Journal of the American Society of Nephrology. [Link]

-

In vitro kinase assay. (2022). Bio-protocol. [Link]

-

Direct Renin Inhibition with Focus on Aliskiren and Cardiovascular Outcome Studies. (2007). TouchCardiology. [Link]

-

Clinical implications of renin inhibitors. (2009). Australian Prescriber. [Link]

-

Direct Renin Inhibitors: A New Approach to Antihypertensive Drug Treatment. (2008). The Journal of Clinical Hypertension. [Link]

-

Kinase Activity-Tagged Western Blotting Assay. (2020). Taylor & Francis Online. [Link]

-

How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]

-

How to experimentally validate drug-target interactions? (2012). ResearchGate. [Link]

-

Drug Target Identification & Validation. (n.d.). Sino Biological. [Link]

-

An off-target effect of class A CpG-oligonucleotides on suppressing the cyclic GMP-AMP synthase signaling in fibroblastic reticular cells. (2025). Frontiers in Pharmacology. [Link]

-

Western Blotting Protocols. (n.d.). Merck Millipore. [Link]

-

Target identification and validation in research. (2024). ResearchGate. [Link]

-

Off-target effects in CRISPR/Cas9 gene editing. (2023). Signal Transduction and Targeted Therapy. [Link]

-

General Protocol for Western Blotting. (n.d.). Bio-Rad. [Link]

-

The Process of Drug Target Identification and Validation. (2025). Chemspace. [Link]

-

Targeted delivery of celastrol to mesangial cells is effective against mesangioproliferative glomerulonephritis. (2017). Nature Communications. [Link]

-

The precision paradox: Off-target effects in gene editing. (2025). Drug Discovery News. [Link]

-

Comprehensive Analysis of CRISPR Off-Target Effects. (n.d.). CD Genomics. [Link]

-

Targeted delivery of celastrol to mesangial cells is effective against mesangioproliferative glomerulonephritis. (2017). PMC. [Link]

-

The Glomerulus According to the Mesangium. (2022). Frontiers in Physiology. [Link]

-

Off-Target Effects and Where to Find Them. (2023). CRISPR Medicine News. [Link]

-

Targeted Delivery of Soluble Guanylate Cyclase (sGC) Activator Cinaciguat to Renal Mesangial Cells via Virus-Mimetic Nanoparticles Potentiates Anti-Fibrotic Effects by cGMP-Mediated Suppression of the TGF-β Pathway. (2021). MDPI. [Link]

-

Immunoliposome Targeting to Mesangial Cells: A Promising Strategy for Specific Drug Delivery to the Kidney. (2025). ResearchGate. [Link]

Sources

- 1. learn.utopiacircle.org [learn.utopiacircle.org]

- 2. Frontiers | The Glomerulus According to the Mesangium [frontiersin.org]

- 3. Signaling pathways and late-onset gene induction associated with renal mesangial cell hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mesangial AT1 receptors: expression, signaling, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct Renin Inhibition with Focus on Aliskiren and Cardiovascular Outcome Studies | ECR Journal [ecrjournal.com]

- 8. Renin inhibitor - Wikipedia [en.wikipedia.org]

- 9. Clinical implications of renin inhibitors - Australian Prescriber [australianprescriber.tg.org.au]

- 10. portlandpress.com [portlandpress.com]

- 11. Angiotensin II activation of the JAK/STAT pathway in mesangial cells is altered by high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. journals.physiology.org [journals.physiology.org]

- 14. The transforming growth factor-beta/SMAD signaling pathway is present and functional in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. TGF-beta signal transduction and mesangial cell fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. journals.physiology.org [journals.physiology.org]

- 18. bio-rad.com [bio-rad.com]

- 19. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 22. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]

Technical Support Center: Stability of CGP 43182 in Serum-Containing Medium

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of the phosphinic pseudo-peptide, CGP 43182, in serum-containing medium. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments.

Introduction to CGP 43182 and Phosphinic Peptides